tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClNO3 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-chloropyridin-2-yl)oxypyrrolidine-1-carboxylate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-chloropyridin-2-yl)oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-chloropyridin-2-ylcarbamate: Similar in structure but lacks the pyrrolidine moiety.
Tert-butyl (5-chloropyridin-2-yl)methylcarbamate: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .
Properties
IUPAC Name |
tert-butyl 3-(5-chloropyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWTYCCFQFOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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